![molecular formula C5H7N B1321886 Cyclobutyl isocyanide CAS No. 90993-55-8](/img/structure/B1321886.png)
Cyclobutyl isocyanide
Overview
Description
Isocyanides are organic compounds with the functional group –N≡C . They are isomers of the related nitriles (–C≡N), hence the prefix “iso” is used . The organic fragment in isocyanides is connected to the isocyanide group through the nitrogen atom, not via the carbon . They are used as building blocks for the synthesis of other compounds .
Molecular Structure Analysis
The C-N distance in isocyanides is 115.8 pm in methyl isocyanide . The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .
Chemical Reactions Analysis
The reactions between substituted isocyanides (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Physical And Chemical Properties Analysis
Isocyanides exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm −1 . The electronic symmetry about the isocyanide 14 N nucleus results in a slow quadrupolar relaxation so that 13 C- 14 N nuclear spin coupling can be observed, with coupling constants of ca. 5 Hz for the isocyanide 13 C nucleus and 5–14 Hz for the 13 C nucleus which the isocyanide group is attached to
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Cyclobutyl isocyanide plays a crucial role in the synthesis of heterocyclic compounds, which are fundamental structures in many pharmaceuticals. The compound’s reactivity allows for the construction of diverse heterocycles, essential for drug discovery and development .
Combinatorial Chemistry
In combinatorial chemistry, cyclobutyl isocyanide is used to generate large libraries of molecules for high-throughput screening. Its ability to participate in multi-component reactions (MCRs) makes it an invaluable tool for identifying new bioactive compounds .
Diversity-Oriented Syntheses
The compound is instrumental in diversity-oriented syntheses, a strategy aimed at producing a wide array of chemical structures with potential biological activity. Cyclobutyl isocyanide’s versatility facilitates the creation of complex molecules with multiple points of diversification .
Solid-Phase Synthesis
Cyclobutyl isocyanide is used in solid-phase synthesis, particularly in isocyanide-based multicomponent reactions on solid supports. This method is advantageous for preparing chemical libraries intended for biological screening while eliminating the isocyanide odor .
Medicinal Chemistry
In medicinal chemistry, cyclobutyl isocyanide is utilized to develop new therapeutic agents. Its application in MCRs allows for the rapid assembly of complex molecules that can be tested for various pharmacological activities .
Polymer Science
The compound finds application in polymer science, especially in the synthesis of monomers, polymerization techniques, and post-polymerization modification. It is suitable for controlling polymer architecture and sequence, which is critical in creating materials with specific properties .
properties
IUPAC Name |
isocyanocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYCNUUHLFKQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608017 | |
Record name | Isocyanocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl isocyanide | |
CAS RN |
90993-55-8 | |
Record name | Isocyanocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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